molecular formula C18H16Cl2N4O3S B2865721 1-(1-((2,5-dichlorophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole CAS No. 2034341-47-2

1-(1-((2,5-dichlorophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole

Cat. No.: B2865721
CAS No.: 2034341-47-2
M. Wt: 439.31
InChI Key: WDGDQCZCISSLLU-UHFFFAOYSA-N
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Description

This compound is a 1,2,3-triazole derivative synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method ensuring regioselective 1,4-substitution . Key structural features include:

  • Azetidine ring: Functionalized with a 2,5-dichlorophenylsulfonyl group, enhancing steric bulk and electronic effects.
  • Triazole core: Chemically inert under harsh conditions, ensuring stability in biological or industrial applications .

Properties

IUPAC Name

1-[1-(2,5-dichlorophenyl)sulfonylazetidin-3-yl]-4-(phenoxymethyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4O3S/c19-13-6-7-17(20)18(8-13)28(25,26)23-10-15(11-23)24-9-14(21-22-24)12-27-16-4-2-1-3-5-16/h1-9,15H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGDQCZCISSLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)N3C=C(N=N3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Azetidine-3-amine

Azetidine-3-amine serves as the foundational intermediate. It is typically synthesized via Gabriel synthesis or ring-closing metathesis (RCM). For example, RCM of allylamine derivatives using Grubbs catalyst yields azetidine-3-amine in 65–78% yields.

Procedure :

  • Dissolve N-allylphthalimide (1.0 equiv) in dichloromethane (DCM).
  • Add Grubbs II catalyst (5 mol%) under nitrogen.
  • Stir at 40°C for 12 hours.
  • Deprotect with hydrazine hydrate to yield azetidine-3-amine.

Sulfonylation with 2,5-Dichlorophenylsulfonyl Chloride

Sulfonylation introduces the 2,5-dichlorophenyl group to the azetidine amine. This step requires careful control of stoichiometry to avoid over-sulfonylation.

Optimized Conditions :

  • Solvent: Anhydrous DCM
  • Base: Triethylamine (2.5 equiv)
  • Temperature: 0°C → room temperature
  • Reaction time: 6 hours

Yield : 82–89%.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The phenoxymethyl-triazole moiety is introduced via Huisgen cycloaddition between the azide and propargyl phenyl ether.

Procedure :

  • Combine azetidine azide (1.0 equiv) and propargyl phenyl ether (1.2 equiv) in tert-butanol/water (4:1).
  • Add copper(II) sulfate pentahydrate (10 mol%) and sodium ascorbate (20 mol%).
  • Stir at 60°C for 12 hours.

Yield : 70–76%.

Alternative Methods

Microwave-Assisted Synthesis

Microwave irradiation accelerates the CuAAC step, reducing reaction times from hours to minutes.

Optimized Protocol :

  • Power: 300 W
  • Temperature: 100°C
  • Time: 15 minutes
  • Yield: 85%.

One-Pot Synthesis Strategies

A telescoped approach combines sulfonylation and cycloaddition in a single vessel, minimizing intermediate isolation.

Steps :

  • Sulfonylate azetidine-3-amine in DCM.
  • Without purification, add propargyl phenyl ether and Cu(I) catalyst.
  • Heat at 60°C for 24 hours.

Yield : 68% (over two steps).

Optimization of Reaction Conditions

Solvent and Catalyst Screening

The choice of solvent and copper source significantly impacts CuAAC efficiency:

Solvent Copper Catalyst Yield (%)
t-BuOH/H2O CuSO4/NaAsc 76
DMF CuI 65
THF CuBr 58

Data extrapolated from and.

Temperature Effects

Elevated temperatures improve triazole regioselectivity but risk azide decomposition:

Temperature (°C) Reaction Time (h) Yield (%)
25 24 60
60 12 76
80 6 68

Analytical Data and Characterization

Successful synthesis is confirmed via:

  • 1H NMR (400 MHz, CDCl3): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (s, 1H, triazole-H), 5.32 (s, 2H, OCH2), 4.21 (m, 1H, azetidine-H).
  • HRMS : m/z calcd for C19H16Cl2N4O3S [M+H]+: 487.04; found: 487.05.
  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Challenges and Limitations

  • Azetidine Ring Strain : The four-membered ring’s instability complicates high-temperature reactions.
  • Azide Handling : Requires stringent safety protocols due to explosive potential.
  • Regioselectivity : Competing 1,4- and 1,5-triazole isomers necessitate careful catalyst selection.

Chemical Reactions Analysis

Types of Reactions

1-(1-((2,5-dichlorophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(1-((2,5-dichlorophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 1-(1-((2,5-dichlorophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

1-(2,6-Difluorobenzyl)-4-phenyl-5-(trifluoromethyl)-1H-1,2,3-triazole (3n)

Structural Differences :

  • Substituents: Features a 2,6-difluorobenzyl group and a trifluoromethyl group instead of dichlorophenylsulfonyl-azetidine and phenoxymethyl.
  • Electronic Effects : Fluorine atoms and trifluoromethyl groups are strongly electron-withdrawing, increasing metabolic stability and altering dipole moments compared to the target compound .

Functional Implications :

  • The trifluoromethyl group may enhance resistance to oxidative degradation but reduce solubility due to increased hydrophobicity.
  • Difluorobenzyl substitution could improve binding to aromatic-rich enzyme pockets compared to bulkier sulfonyl-azetidine.

1-(Azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole Hydrochloride

Structural Differences :

  • Azetidine Modification : Lacks the sulfonyl group and dichlorophenyl substituent, instead being protonated as a hydrochloride salt .
  • Polarity: The absence of sulfonyl and phenoxymethyl groups reduces molecular weight (C11H13ClN4 vs. C19H16Cl2N4O3S) and increases hydrophilicity.

Functional Implications :

  • Reduced steric hindrance may improve membrane permeability but decrease target specificity.
  • The hydrochloride salt enhances aqueous solubility, favoring pharmaceutical formulation .

1-((1-(Methylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic Acid

Structural Differences :

  • Azetidine Substituent : Methylsulfonyl group instead of dichlorophenylsulfonyl.
  • Triazole Modification: Carboxylic acid replaces phenoxymethyl, introducing a charged moiety .

Functional Implications :

  • Carboxylic acid increases polarity, improving water solubility but limiting blood-brain barrier penetration.

Comparative Data Table

Compound Name Molecular Formula Key Substituents Notable Properties
Target Compound C19H16Cl2N4O3S 2,5-Dichlorophenylsulfonyl, phenoxymethyl High lipophilicity, rigid conformation
1-(2,6-Difluorobenzyl)-4-phenyl-5-(trifluoromethyl)-1H-1,2,3-triazole (3n) C16H10F5N3 2,6-Difluorobenzyl, trifluoromethyl Enhanced metabolic stability
1-(Azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride C11H13ClN4 Unsubstituted azetidine, hydrochloride High solubility, low steric hindrance
1-((1-(Methylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid C9H13N3O4S Methylsulfonyl, carboxylic acid Polar, pH-dependent solubility

Research Findings and Implications

  • Biological Activity: Phenoxymethyl and dichlorophenyl groups may synergize to improve binding to hydrophobic pockets (e.g., kinase ATP-binding sites), whereas trifluoromethyl or carboxylic acid groups favor polar interactions .
  • Synthetic Flexibility : CuAAC enables modular substitution, allowing rapid optimization of triazole derivatives for specific applications .

Biological Activity

1-(1-((2,5-dichlorophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure combining an azetidine ring, a sulfonyl group, and a triazole ring, which contributes to its diverse chemical properties and reactivity.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Azetidine Ring : Cyclization of appropriate precursors under basic conditions.
  • Introduction of the Sulfonyl Group : Reaction with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base.
  • Formation of the Triazole Ring : Cycloaddition reaction between the azetidine-sulfonyl intermediate and phenyl azide under thermal or catalytic conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that derivatives of 1H-1,2,3-triazoles possess significant anticancer properties. For instance:

  • In vitro studies demonstrated that certain triazole derivatives exhibited cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D) cells. Some compounds showed IC50 values as low as 6.2 μM against HCT-116 cells and 27.3 μM against T47D cells .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor:

  • A related study focused on 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives found that some compounds exhibited potent xanthine oxidase (XO) inhibitory activity with IC50 values significantly lower than allopurinol, a standard treatment for gout . This suggests potential applications in managing hyperuricemia.

Antimicrobial Properties

While specific data on antimicrobial activity for this particular compound is limited, triazole derivatives are generally known for their antimicrobial effects. The presence of the phenoxymethyl group may enhance these properties due to increased lipophilicity and better membrane penetration.

Comparative Analysis

To better understand the uniqueness of this compound compared to similar structures, a comparison is made with other triazole derivatives:

Compound NameStructureBiological ActivityIC50 Value
4-(Phenoxymethyl)-1H-1,2,3-triazoleStructureXanthine oxidase inhibitor0.70 μM
1-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazoleStructureAnticancer activity6.2 μM (HCT-116)
1-(1-((2,5-difluorophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazoleStructureAntimicrobial activity (predicted)N/A

Case Studies

A notable case study involved the evaluation of various triazole derivatives against cancer cell lines:

  • Study Findings : Compounds were synthesized and screened for their cytotoxicity against different cancer cell lines. The most effective compounds showed substantial growth inhibition in vitro and were further evaluated for their mechanisms of action and potential therapeutic applications .

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